
trans-Abacavir Hydrochloride
Übersicht
Beschreibung
trans-Abacavir Hydrochloride (CAS No. 267668-71-3) is a stereoisomeric impurity of the antiretroviral drug Abacavir, a carbocyclic 2'-deoxyguanosine nucleoside reverse transcriptase inhibitor (NRTI) used in HIV-1 treatment . Structurally, it is defined as [(1R,4R)-4-(2-amino-6-(cyclopropylamino)-9H-purin-9-yl)cyclopent-2-en-1-yl]methanol hydrochloride, differing from the active pharmaceutical ingredient (API) Abacavir sulfate in its stereochemical configuration and hydrochloride salt form . It is classified as a "related compound" or degradation product during Abacavir synthesis and storage, necessitating strict quality control in pharmaceutical formulations .
Key properties include:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of trans-Abacavir Hydrochloride involves the reaction of a suitable di-halo aminopyrimidine starting material with cyclopropylamine. The process includes several steps such as protection/deprotection sequences and cyclization reactions. The key intermediate compound is obtained through the displacement of a chlorine atom with cyclopropylamine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reagents and conditions to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: trans-Abacavir Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Clinical Applications
1. Antiretroviral Therapy
trans-Abacavir Hydrochloride is a crucial component of combination therapies for HIV. Studies have demonstrated that it provides an effective and durable antiretroviral response. For instance, a multicenter clinical trial showed that patients receiving trans-Abacavir achieved comparable plasma HIV-1 RNA levels to those receiving zidovudine combined with lamivudine and efavirenz, with similar safety profiles .
2. Treatment of Hypersensitivity Reactions
Patients with the HLA-B*5701 allele are at risk for hypersensitivity reactions to Abacavir. Screening for this allele prior to initiating therapy is recommended to prevent severe adverse reactions . Case studies have illustrated various management strategies for hypersensitivity reactions, emphasizing the importance of patient education and monitoring during treatment .
Research Applications
1. Cancer Research
Recent studies have explored the effects of trans-Abacavir on non-HIV-related conditions, such as cancer. For example, research indicated that trans-Abacavir could reduce cell growth and promote differentiation in human medulloblastoma cells by inhibiting telomerase activity . This suggests potential applications in oncology, where it may serve as an adjunct treatment to enhance the efficacy of existing therapies.
2. Drug Repositioning
trans-Abacavir has been identified in drug repositioning studies as having potential applications beyond HIV treatment. Its interactions within cellular pathways may open avenues for treating other diseases . The differential interactome analysis has highlighted how existing drugs can be repurposed based on their biological interactions.
Comparative Efficacy Data
The following table summarizes key findings from various studies regarding the efficacy and safety of trans-Abacavir compared to other antiretrovirals:
Wirkmechanismus
trans-Abacavir Hydrochloride exerts its effects by inhibiting the HIV reverse transcriptase enzyme. This enzyme is responsible for the conversion of viral RNA into DNA, a crucial step in the replication of the virus. By blocking this enzyme, this compound prevents the replication of the virus and reduces the viral load in the body .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Differences
trans-Abacavir Hydrochloride is compared below with structurally related compounds, including stereoisomers, metabolites, and synthetic derivatives:
Analytical and Pharmacological Data
Chromatographic Behavior
- RP-HPLC Methods : this compound is resolved using reversed-phase HPLC with polar mobile phases, similar to other Abacavir impurities. For example, retention times vary based on column chemistry (C18 vs. phenyl-hexyl) .
- Stability : Demonstrates solution stability under refrigerated conditions, akin to gabapentin and amitriptyline hydrochloride .
Spectroscopic Profiles
- FTIR : Distinctive peaks at 3300 cm⁻¹ (N-H stretch) and 1650 cm⁻¹ (C=N purine ring), differentiating it from clindamycin hydrochloride (which shows S=O stretches at 1050 cm⁻¹) .
- NMR : Unique cyclopentene and purine ring proton signals (δ 5.8–6.2 ppm) distinguish it from metabolites like Abacavir-5’-phosphate .
Pharmacological Impact
- Unlike Abacavir Sulfate, trans-Abacavir lacks antiviral activity due to its reversed stereochemistry, which hinders binding to HIV-1 reverse transcriptase .
- Safety thresholds: Regulatory limits for trans-Abacavir in Abacavir formulations are typically ≤0.15% w/w, as per ICH guidelines .
Degradation Pathways
trans-Abacavir forms under acidic or oxidative conditions during Abacavir synthesis. Its presence is monitored via LC-MS and NMR to ensure compliance with pharmacopeial standards (e.g., USP, EP) .
Isotopic Labeling Studies
Deuterated trans-Abacavir-d4 Hydrochloride (CAS 1346605-40-0) is used in mass spectrometry to track metabolic pathways and quantify impurity levels in biological matrices .
Regulatory Status
Biologische Aktivität
Introduction
trans-Abacavir Hydrochloride is a potent nucleoside reverse transcriptase inhibitor (NRTI) primarily used in the treatment of HIV/AIDS. This compound, a trans-isomer of abacavir, functions by inhibiting the reverse transcriptase enzyme crucial for HIV replication. Understanding its biological activity is essential for optimizing its therapeutic use and managing potential adverse effects.
Target Enzyme
This compound targets the HIV-1 reverse transcriptase, mimicking natural substrates to inhibit viral replication. By incorporating itself into the viral DNA during reverse transcription, it causes chain termination due to the absence of a 3′-OH group, effectively halting further viral replication .
Pharmacokinetics
- Absorption : The compound has an impressive bioavailability of approximately 83%, allowing effective systemic distribution.
- Distribution : It can cross the blood-brain barrier, which is significant for treating central nervous system infections related to HIV.
- Metabolism : Primarily metabolized in the liver via alcohol dehydrogenase and uridine diphosphate glucuronosyltransferase enzymes.
- Excretion : Excreted through both renal and fecal pathways, impacting its dosing and efficacy in patients with renal impairment .
Cellular Effects
Impact on HIV-Infected Cells
In vitro studies have demonstrated that trans-abacavir effectively reduces viral load in HIV-infected cells. Its incorporation into viral DNA leads to significant decreases in cell proliferation rates in various cancer cell lines as well, suggesting potential applications beyond HIV treatment .
Case Studies
- Hypersensitivity Reactions : A notable adverse effect associated with abacavir is hypersensitivity syndrome, particularly in individuals with the HLA-B*57:01 allele. Clinical studies indicate that screening for this allele can significantly reduce the incidence of hypersensitivity reactions from 5-8% to 0% when patients are appropriately screened before treatment initiation .
- Medulloblastoma Cell Lines : Research has shown that trans-abacavir can inhibit growth and induce differentiation in medulloblastoma cells by downregulating telomerase activity, highlighting its potential role in cancer therapy .
Interaction with HLA-B*57:01
The binding of abacavir within the HLA-B*57:01 antigen binding cleft alters peptide selection and can provoke severe immune responses. This interaction underscores the importance of genetic screening prior to therapy initiation to mitigate risks associated with hypersensitivity .
Comparative Efficacy
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing trans-Abacavir Hydrochloride with high purity, and how can researchers validate its structural integrity?
- Methodological Answer : Synthesis requires strict control of stereochemistry to ensure the trans configuration. Use chiral catalysts or enantioselective synthesis protocols. Purification via recrystallization or chromatography (HPLC) is critical to isolate the desired isomer. Validate purity using NMR (¹H/¹³C) for structural confirmation, mass spectrometry for molecular weight verification, and X-ray diffraction (XRD) for crystalline structure analysis. Stability testing under varying pH/temperature conditions ensures integrity during storage .
Q. How should researchers characterize the physicochemical properties of trans-Abacavir Hydrochloride for preclinical studies?
- Methodological Answer : Conduct solubility studies in biorelevant media (e.g., simulated gastric/intestinal fluids) to assess bioavailability. Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to determine thermal stability. Particle size distribution (via dynamic light scattering) and zeta potential measurements are essential for nanoparticle formulations. Include HPLC-UV or LC-MS for quantifying degradation products .
Advanced Research Questions
Q. How can factorial experimental design optimize this compound formulations for enhanced pharmacokinetics?
- Methodological Answer : Implement a 3² full factorial design to evaluate independent variables (e.g., polymer concentration, crosslinking agents) and dependent responses (e.g., dissolution rate, drug loading). Use response surface methodology (RSM) to identify optimal conditions. Validate with in vitro release kinetics (e.g., zero-order, Higuchi models) and in vivo bioavailability studies in animal models. Cross-reference with stability data to ensure long-term efficacy .
Q. What strategies resolve contradictions in trans-Abacavir Hydrochloride’s in vitro vs. in vivo efficacy data?
- Methodological Answer : Re-evaluate experimental conditions (e.g., cell line specificity, animal model relevance). Perform dose-response studies to identify therapeutic thresholds. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate drug exposure with effect. Address confounding variables (e.g., metabolic enzymes, protein binding) via enzyme inhibition assays or proteomic profiling. Replicate studies across multiple labs to confirm reproducibility .
Q. How can nanoparticle delivery systems improve trans-Abacavir Hydrochloride’s targeting to specific tissues?
- Methodological Answer : Design polymeric nanoparticles (e.g., PLGA, chitosan) using emulsion-solvent evaporation. Functionalize surfaces with ligands (e.g., folate, peptides) for active targeting. Assess cellular uptake via fluorescence microscopy or flow cytometry. Validate biodistribution using radiolabeled tracers or IVIS imaging in rodent models. Compare efficacy against free drug controls in disease-specific assays (e.g., viral load reduction in HIV models) .
Q. What methodologies detect and quantify trans-Abacavir Hydrochloride’s genotoxic impurities during stability testing?
- Methodological Answer : Employ LC-MS/MS with selective ion monitoring (SIM) to identify low-abundance genotoxic impurities (e.g., nitrosamines). Use Ames tests or comet assays to assess mutagenicity. Cross-validate with accelerated stability studies (40°C/75% RH) and forced degradation (oxidative, photolytic stress). Reference ICH guidelines (Q3A/B) for impurity thresholds .
Q. Methodological Guidance for Data Analysis
Q. How should researchers design a literature review strategy to identify gaps in trans-Abacavir Hydrochloride’s mechanism of action?
- Methodological Answer : Use Boolean operators in PubMed/Scopus to filter studies by keywords (e.g., “Abacavir AND resistance mutations”). Prioritize peer-reviewed articles and exclude non-English/preprint sources. Classify findings by theme (e.g., metabolic pathways, resistance mechanisms). Use citation management tools (EndNote, Zotero) to track sources and identify citation gaps. Critically appraise conflicting results using PRISMA frameworks .
Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data in trans-Abacavir Hydrochloride studies?
- Methodological Answer : Apply nonlinear regression (e.g., sigmoidal dose-response curves) to calculate IC₅₀ values. Use ANOVA with post-hoc tests (Tukey, Bonferroni) to compare groups. For high-throughput data, employ machine learning (e.g., random forest) to identify predictive biomarkers. Include sensitivity analysis to account for outliers or assay variability .
Eigenschaften
IUPAC Name |
[(1R,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O.ClH/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);1H/t8-,10-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNOPHSMRJNHHG-GNAZCLTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@H](C=C4)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746902 | |
Record name | {(1R,4R)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
267668-71-3 | |
Record name | {(1R,4R)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.